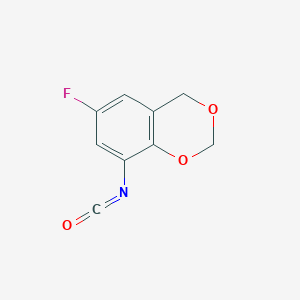

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-8-isocyanato-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWRGALYUWZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N=C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381598 | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-30-2 | |

| Record name | 6-Fluoro-8-isocyanato-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate, a fluorinated aromatic isocyanate, represents a chemical entity of significant interest in the landscape of contemporary drug discovery. Its structure marries two key pharmacophores: the 1,3-benzodioxin core and the highly reactive isocyanate group. The benzodioxin scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This versatile template has been extensively employed in the design of molecules targeting a diverse array of biological entities, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as demonstrating potential as antitumor and antibacterial agents.[1] The strategic incorporation of a fluorine atom can further enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

The isocyanate functional group (-N=C=O) is a potent electrophile, rendering it a valuable tool for the covalent modification of biological targets or for the construction of diverse compound libraries through reactions with nucleophiles.[2] Isocyanates are indispensable building blocks in pharmaceutical synthesis, enabling the efficient formation of urea, carbamate, and amide linkages, which are prevalent structural motifs in numerous Active Pharmaceutical Ingredients (APIs).[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering a vital resource for researchers engaged in the exploration of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 321309-30-2 | [4] |

| Molecular Formula | C₉H₆FNO₃ | [4] |

| Molecular Weight | 195.15 g/mol | [4] |

| Synonyms | 6-Fluoro-8-isocyanato-4H-benzo[5][6]dioxine | [4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid. The Curtius rearrangement is a robust and widely utilized method for the conversion of carboxylic acids to isocyanates.[5][6][7][8] This reaction proceeds through an acyl azide intermediate and is known for its tolerance of a wide range of functional groups and retention of stereochemistry.[5]

Figure 1: Proposed synthetic pathway to this compound.

Experimental Protocol: Curtius Rearrangement of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid

This protocol is a generalized procedure based on established methods for the Curtius rearrangement.[9] Researchers should optimize conditions for this specific substrate.

Step 1: Formation of the Acyl Azide

-

Method A: From the Acyl Chloride

-

To a solution of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., acetone or THF) and cool to 0 °C.

-

Add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

Method B: One-Pot Procedure with Diphenylphosphoryl Azide (DPPA)

-

To a solution of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous, inert solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.[9]

-

Stir the mixture at room temperature for 1-2 hours.

-

Step 2: Thermal Rearrangement to the Isocyanate

-

Carefully heat the reaction mixture containing the acyl azide (from either Method A or B) to 80-100 °C.

-

Monitor the reaction for the evolution of nitrogen gas. The rearrangement is typically complete when gas evolution ceases.

-

The resulting solution contains the this compound. This can be used directly in the next step or isolated by careful removal of the solvent under reduced pressure.

Self-Validation and Causality: The choice between a two-step acyl chloride method and a one-pot DPPA procedure depends on the substrate's sensitivity and the desired purity of the intermediate. The DPPA method is often preferred for its milder conditions and avoidance of isolating the potentially explosive acyl azide.[9] The thermal rearrangement is a concerted process, ensuring high efficiency and stereochemical retention.[6]

Reactivity Profile: A Gateway to Chemical Diversity

The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing a diverse array of derivatives.

Figure 2: Key reactions of this compound with common nucleophiles.

Formation of Urea Derivatives

The reaction of this compound with primary or secondary amines readily affords the corresponding substituted ureas. This reaction is typically rapid and high-yielding, making it ideal for the generation of compound libraries for high-throughput screening.[10]

Experimental Protocol: Synthesis of a Substituted Urea

-

To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add the desired primary or secondary amine (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can often be isolated by direct filtration if it precipitates, or by standard aqueous work-up and purification by column chromatography or recrystallization.

Formation of Carbamate (Urethane) Derivatives

Alcohols react with this compound to form stable carbamate (urethane) linkages. This reaction may require catalysis, particularly with less nucleophilic alcohols.

Experimental Protocol: Synthesis of a Carbamate

-

To a solution of this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in an anhydrous solvent (e.g., toluene or acetonitrile), add a catalytic amount of a tertiary amine (e.g., triethylamine or DABCO) or an organotin catalyst (e.g., dibutyltin dilaurate).

-

Heat the reaction mixture to 50-80 °C and stir for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify by standard methods.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed applications of this compound are not extensively documented, its constituent parts suggest significant potential in several therapeutic areas. The benzodioxin scaffold has been incorporated into compounds with a wide range of biological activities.[1] The isocyanate functionality allows for its use as a versatile building block for creating libraries of ureas and carbamates, which are common motifs in bioactive molecules.[3]

The exploration of derivatives of this isocyanate could lead to the discovery of novel inhibitors of enzymes where a covalent or strong hydrogen-bonding interaction is beneficial for potency. For instance, many kinase inhibitors feature urea moieties that form key hydrogen bonds in the ATP-binding pocket. The ability to rapidly synthesize a library of urea derivatives from this isocyanate allows for the efficient exploration of the structure-activity relationship (SAR) around this key interaction point.

Furthermore, the 1,3-benzodioxin ring system can be considered a bioisostere for other aromatic systems, and its specific stereoelectronic properties may offer advantages in terms of target engagement and pharmacokinetic properties.

Safety and Handling

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can react with water in the atmosphere. Personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Curtius rearrangement from the corresponding carboxylic acid provides a reliable route to this reactive intermediate. The ability of the isocyanate to readily react with amines and alcohols to form ureas and carbamates, respectively, opens the door to the rapid generation of diverse compound libraries for biological screening. The embedded fluorinated benzodioxin scaffold offers a privileged starting point for the design of novel therapeutic agents with potentially favorable pharmacological properties. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will be crucial for the successful identification of the next generation of medicines.

References

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. [Link]

-

Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Chemistry Portal. [Link]

-

Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Chemistry Portal. [Link]

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Automated Topology Builder. [Link]

-

6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8. Molbase. [Link]

- IE790924L - 1,3-benzodioxin derivatives.

-

Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]

-

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol. Amerigo Scientific. [Link]

-

3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. NIH. [Link]

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909. PubChem. [Link]

-

Benzofuran derivatives, process for their preparation and intermediates thereof. Patent US-7709505-B2 - PubChem. [Link]

-

Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2 ... Patsnap Eureka. [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC - NIH. [Link]

-

(PDF) 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. ResearchGate. [Link]

-

Liquid-phase parallel synthesis of combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo[5][8]thiazines. PubMed. [Link]

-

(PDF) 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

Sources

- 1. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 321309-30-2 [chemicalbook.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. interchim.fr [interchim.fr]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structural Elucidation of 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate

Abstract: This guide provides a comprehensive, in-depth methodology for the synthesis and definitive structural elucidation of 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (CAS No. 321309-30-2).[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We present a robust, self-validating workflow that integrates modern synthetic strategies with a multi-pronged spectroscopic analysis, ensuring the unambiguous confirmation of the target molecule's structure. The protocols detailed herein are grounded in established chemical principles and prioritize safety, scientific integrity, and reproducibility.

Introduction: The Significance of a Confirmed Structure

This compound is a fluorinated aromatic heterocyclic compound. The isocyanate moiety (-N=C=O) is a highly reactive functional group, making this molecule a valuable electrophilic building block for synthesizing a variety of derivatives, such as ureas and carbamates, which are common motifs in pharmacologically active compounds.[2] The presence of the fluorine atom can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity. Given its potential utility in medicinal chemistry and materials science, the ability to synthesize this reagent and, more critically, to unequivocally confirm its identity and purity, is paramount. This guide establishes the analytical framework required to achieve that certainty.

Synthetic Strategy: A Chemist's Rationale

The synthesis of an isocyanate can be approached from several angles. The choice of method is dictated by factors such as precursor availability, reaction scale, functional group tolerance, and safety considerations. We will explore two field-proven methodologies.

Preferred Route: The Curtius Rearrangement

For laboratory-scale synthesis, the Curtius rearrangement offers a reliable and comparatively safe pathway.[3][4] It involves the thermal decomposition of an acyl azide, generated from a corresponding carboxylic acid, to yield the isocyanate with full retention of the migrating group's stereochemistry.[2][3][5] This method avoids the use of highly toxic phosgene and its derivatives.

The logic of this choice is rooted in its predictability and mild conditions. The reaction proceeds through a concerted mechanism, minimizing the formation of nitrene-related byproducts and ensuring a clean conversion to the isocyanate intermediate.[3][6]

Caption: Proposed synthetic workflow via the Curtius Rearrangement.

Alternative Route: Phosgenation of the Amine Precursor

Industrially, the reaction of a primary amine with phosgene (COCl₂) is the most common method for isocyanate production.[7][8][9] For laboratory applications, the solid phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate), offers a safer and more easily handled alternative.[10][11][12] This method is highly efficient but requires stringent safety protocols due to the in situ generation of phosgene.[13][14]

The choice of this route is often predicated on the commercial availability of the amine precursor, 6-Fluoro-4H-1,3-benzodioxin-8-amine. The reaction is typically fast and high-yielding.

Core Analytical Workflow for Structure Elucidation

A single analytical technique is insufficient for unambiguous structure determination. Our approach employs an integrated workflow where each method provides a unique piece of the puzzle, and the collective data serves as a self-validating system.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, acting as the first gate of validation. The calculated exact mass for the molecular formula, C₉H₆FNO₃, serves as the benchmark.[1][15]

Electron Ionization Mass Spectrometry (EI-MS) is then used to probe the molecule's stability and fragmentation pattern, offering clues to its substructures.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₆FNO₃ | Derived from IUPAC name.[1] |

| Monoisotopic Mass | 195.0332 u | Calculated for C₉H₆FNO₃. |

| M+ Peak | m/z 195 | The molecular ion peak in EI-MS. |

| Key Fragment 1 | m/z 153 | Loss of the isocyanate group as HNCO (m/z 42). |

| Key Fragment 2 | m/z 125 | Subsequent loss of CO (m/z 28) from the benzodioxin ring. |

The fragmentation of the benzodioxane ring is a known pathway, and observing these characteristic losses provides strong evidence for the core heterocyclic structure.[16][17]

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy is exceptionally powerful for identifying the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong, sharp, and uniquely positioned absorption band.[18][19] Its presence is a non-negotiable requirement for structure confirmation.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Very Strong, Sharp [20][21][22] |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Weak |

| C-O-C Ether | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (O-CH₂-O) | Stretch | 2850 - 2960 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

The observation of a prominent peak around 2270 cm⁻¹ is the most critical diagnostic feature in the IR spectrum.[20][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the ultimate, high-resolution map of the molecule, detailing the chemical environment and connectivity of every hydrogen, carbon, and fluorine atom.

3.3.1 ¹H NMR Spectroscopy The proton NMR spectrum will reveal the arrangement of protons on both the aromatic and dioxin rings. Key features to expect:

-

Aromatic Region (~6.5-7.5 ppm): Two protons on the aromatic ring. Due to the fluorine at position 6 and the isocyanate at position 8, they will appear as doublets or doublet of doublets, showing coupling to each other and to the ¹⁹F nucleus.

-

Dioxin Methylene Protons (~4.5-5.5 ppm): Two distinct signals for the O-CH₂-O and Ar-O-CH₂ protons, likely appearing as singlets or narrow multiplets.

3.3.2 ¹³C NMR Spectroscopy The carbon spectrum confirms the number of unique carbon environments and identifies key functional carbons.

-

Isocyanate Carbon (-N=C=O): A characteristic signal expected in the 120-135 ppm range.[24][25]

-

Aromatic Carbons: Six signals in the aromatic region (~100-160 ppm). The carbons directly bonded to fluorine (C-F) and oxygen (C-O) will be significantly shifted. The C-F bond will also induce characteristic splitting (¹JCF, ²JCF, etc.).

-

Dioxin Methylene Carbons: Two signals in the aliphatic region (~60-75 ppm).

3.3.3 ¹⁹F NMR Spectroscopy This is a crucial experiment to confirm the presence and position of the single fluorine atom.[26]

-

Chemical Shift: The chemical shift of the ¹⁹F signal will be characteristic of a fluorine atom on an electron-rich aromatic ring, likely in the range of -110 to -140 ppm (relative to CFCl₃).[27][28]

-

Coupling: The signal will be split by the neighboring aromatic protons (ortho and meta coupling), appearing as a multiplet (e.g., a triplet or doublet of doublets). This coupling pattern is definitive proof of its position on the aromatic ring.[29]

Data Synthesis and Structural Confirmation

The structure of this compound is considered confirmed only when all pieces of spectroscopic data converge to support the proposed structure and rule out plausible isomers. The HRMS data must match the elemental formula, the IR must show the strong -NCO band, and the ¹H, ¹³C, and ¹⁹F NMR spectra must be fully assigned and consistent with the connectivity and electronic effects of all substituents.

Detailed Experimental Protocols

Synthesis via Triphosgene (Amine Precursor)

WARNING: This reaction generates phosgene in situ and must be performed in a certified, high-flow chemical fume hood by trained personnel.[13][14] All glassware must be rigorously dried. Personal protective equipment, including a face shield and appropriate gloves, is mandatory.[30]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-Fluoro-4H-1,3-benzodioxin-8-amine (1.0 eq) and anhydrous toluene.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.[10]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or FTIR (disappearance of N-H stretches, appearance of the -NCO peak).

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude isocyanate can be purified by vacuum distillation or recrystallization, depending on its physical state.

Sample Preparation for Analysis

-

NMR: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

IR: For a liquid sample, acquire the spectrum using a thin film between salt plates (NaCl or KBr). For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[31]

-

HRMS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol for analysis by ESI or APCI.

Safety and Handling

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[22][31] Always handle them in a well-ventilated fume hood. Avoid inhalation of vapors and direct skin contact.

-

Triphosgene: Triphosgene is a stable solid but decomposes upon heating or contact with moisture to release highly toxic phosgene gas.[12] It is fatal if inhaled and causes severe skin burns.[14][30] Store in a tightly sealed container in a dry, well-ventilated area away from moisture and heat.[14]

References

-

Wikipedia. Curtius rearrangement . [Link]

-

Poreddy, R., et al. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses . Organic & Biomolecular Chemistry. [Link]

-

Allen, A. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications . [Link]

-

Kumar, V., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . Medicinal Research Reviews. [Link]

-

University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab . [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes . [Link]

-

Li, J., et al. (2024). How To Get Isocyanate? . ACS Omega. [Link]

-

Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes . Organic Magnetic Resonance. [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates . [Link]

-

Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS . [Link]

-

Li, J., et al. (2024). How To Get Isocyanate? . ACS Omega. [Link]

-

SD Fine-Chem Limited. TRIPHOSGENE GHS Safety Data Sheet . [Link]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles . [Link]

-

Coste, S., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups . Polymer Chemistry. [Link]

-

Damle, S. B. (1993). Safe handling of diphosgene, triphosgene . Chemical & Engineering News. [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts . [Link]

-

Isherwood, M. L., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups . [Link]

-

ResearchGate. Mid-IR spectrum of isocyanate reaction mixture . [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates . [Link]

- Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.

-

Fent, K. W., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin . Journal of agricultural and food chemistry. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy . [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling . Journal of the American Chemical Society. [Link]

-

El-Fattah, M. F. A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones . Molecules. [Link]

-

Gerig, J. T. Fluorine NMR . University of California, Santa Barbara. [Link]

-

AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR . [Link]

-

Specac Ltd. Quantification with the Pearl FTIR accessory . [Link]

-

ResearchGate. Mass fragmentation pattern of N-(2,3-dihydrobenzo[3][4]dioxin-6-yl)-N-methylethanesulfonamide . [Link]

-

Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates . The Journal of Physical Chemistry. [Link]

-

P&S Chemicals. Product information, 6-Fluoro-4h-1,3-benzodioxen-8-yl-isocyanate . [Link]

-

ResearchGate. FTIR spectrum of MDI . [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings . [Link]

-

PubChemLite. 6-fluoro-8-isocyanato-4h-benzo[3][5]dioxine . [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns . [Link]

-

Wikipedia. Fragmentation (mass spectrometry) . [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics . Plant Physiology. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. PubChemLite - 6-fluoro-8-isocyanato-4h-benzo[1,3]dioxine (C9H6FNO3) [pubchemlite.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. IR Spectrometry - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 21. azom.com [azom.com]

- 22. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 23. researchgate.net [researchgate.net]

- 24. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 27. azom.com [azom.com]

- 28. biophysics.org [biophysics.org]

- 29. electronicsandbooks.com [electronicsandbooks.com]

- 30. lobachemie.com [lobachemie.com]

- 31. stacks.cdc.gov [stacks.cdc.gov]

Technical Guide: Physicochemical Properties and Synthetic Profile of 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine (CAS 321309-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine, registered under CAS number 321309-30-2, is a fluorinated aromatic isocyanate built upon a benzodioxine scaffold. This molecule holds potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic isocyanate group, making it a valuable precursor for the synthesis of a diverse range of derivatives, including ureas, carbamates, and other heterocyclic systems. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design.

This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of CAS 321309-30-2. Due to the limited availability of direct experimental data in peer-reviewed literature, this document integrates information from commercial supplier data, established chemical principles of analogous structures, and predictive computational methods. It is designed to serve as a foundational resource for researchers, offering a structured understanding of the molecule's characteristics and providing a scientifically grounded starting point for its application in research and development.

Physicochemical and Spectroscopic Profile

A summary of the known and predicted properties of 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine is presented below. The lack of extensive experimental data underscores the opportunity for further characterization of this compound.

| Property | Value | Source/Method |

| IUPAC Name | 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine | - |

| Synonyms | 6-Fluoro-8-isocyanato-4H-benzo[1][2]dioxine | - |

| CAS Number | 321309-30-2 | - |

| Molecular Formula | C₉H₆FNO₃ | - |

| Molecular Weight | 195.15 g/mol | - |

| Appearance | Solid (predicted) | - |

| Melting Point | 85 °C | [3] |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C. | Computational |

| Solubility | Not experimentally determined. Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and reactive with protic solvents (e.g., water, alcohols). | Chemical Analogy |

| pKa | Not applicable (no readily ionizable protons). | - |

| LogP | Not experimentally determined. Predicted to be in the range of 2-3. | Computational |

| Canonical SMILES | C1C2=C(C(=CC(=C2)F)N=C=O)OCO1 | - |

| InChIKey | MLPWRGALYUWZEV-UHFFFAOYSA-N | - |

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), which is expected to appear around 2250-2280 cm⁻¹ . Other expected signals include C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the dioxine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene groups of the dioxine ring. The aromatic protons will exhibit splitting patterns influenced by the fluorine and isocyanate substituents.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the isocyanate carbon in the range of 120-130 ppm. The aromatic carbons will show signals in the downfield region, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methylene carbons of the dioxine ring will appear in the aliphatic region. Online prediction tools can provide more specific estimated chemical shifts.[4][5][6]

Proposed Synthesis

While a specific, peer-reviewed synthesis for 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine has not been widely published, a plausible and efficient synthetic route can be proposed based on well-established organic transformations. The most logical approach involves the conversion of the corresponding carboxylic acid, 6-fluoro-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid (CAS 321309-28-8), to the target isocyanate via a Curtius rearrangement.[2][7][8][9][10][11][12][13][14] This method is known for its mild conditions and tolerance of various functional groups.

Caption: Proposed synthesis of CAS 321309-30-2 via Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

-

Activation of the Carboxylic Acid: 6-Fluoro-2,4-dihydro-1,3-benzodioxine-8-carboxylic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

-

Formation of the Acyl Azide: The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the acyl azide intermediate. This reaction is typically performed at low temperatures (e.g., 0 °C) to ensure the stability of the acyl azide.

-

Rearrangement to the Isocyanate: The acyl azide is carefully heated in an inert solvent (e.g., toluene). This thermal induction promotes the Curtius rearrangement, where the acyl azide rearranges to the isocyanate with the loss of nitrogen gas.[2][7][9] The isocyanate product can then be isolated by removal of the solvent.

Alternative routes to the isocyanate from the corresponding primary amide (via the Hofmann rearrangement) or directly from the carboxylic acid (via the Schmidt reaction) are also plausible, though the Curtius rearrangement often offers milder conditions and higher yields for this type of transformation.[1][15][16][17][18][19][20][21]

Chemical Reactivity and Stability

The chemical behavior of 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine is dominated by the highly electrophilic isocyanate functional group. This group readily reacts with a wide range of nucleophiles.

Caption: Key reactions of the isocyanate functional group.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-amine) and carbon dioxide. This highlights the need for anhydrous conditions during handling and storage to prevent degradation.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group undergoes nucleophilic attack to form a stable carbamate (urethane) linkage. This reaction is fundamental to the production of polyurethanes when diols or polyols are used.

-

Reaction with Amines: Primary or secondary amines readily react with isocyanates to form substituted ureas. This is a robust and high-yielding reaction often employed in the synthesis of biologically active molecules.

Stability: The benzodioxine ring is generally stable under neutral and basic conditions. However, strong acidic conditions may lead to ring opening. The compound is incompatible with strong oxidizing agents and strong amines.

Potential Applications and Research Directions

The bifunctional nature of 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxine—possessing a reactive isocyanate handle and a fluorinated benzodioxane core—opens up several avenues for research and application:

-

Medicinal Chemistry: This compound can serve as a key intermediate for the synthesis of libraries of novel compounds for drug discovery. The isocyanate group allows for the facile introduction of various functionalities to create diverse urea and carbamate derivatives, which can be screened for biological activity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator or for surface modification in polyurethane chemistry. Its incorporation can impart specific properties, such as altered hydrophobicity and thermal stability, to the final polymer.

-

Agrochemicals: The fluorinated benzodioxane motif is present in some agrochemicals. This compound could be a starting point for the development of new herbicides, fungicides, or insecticides.

Future Research: A crucial next step for the scientific community is the experimental validation of the predicted physicochemical properties. This includes:

-

Determination of the melting and boiling points through techniques like Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA).

-

Quantitative solubility studies in a range of pharmaceutically and industrially relevant solvents.

-

Full spectroscopic characterization using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to create a public reference dataset.

-

Kinetic studies of its reactivity with various nucleophiles to quantify its electrophilicity.

Safety Information

Isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[22][23][24][25] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of inhalation, move to fresh air. In case of skin or eye contact, flush immediately with copious amounts of water. Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

Kaur, N., & Kishore, D. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. PubMed. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

-

Proprep. (n.d.). What is the Curtius rearrangement, and how does it facilitate the transformation of carboxylic acids into isocyanates?[Link]

-

WorkSafeBC. (2024). Isocyanates. [Link]

-

Commodious. (n.d.). Isocyanate Risk Assessment and Control Measures. [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]

-

JoVE. (2025). Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link]

-

Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

-

CDPH. (n.d.). Isocyanates: Working Safely. [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Schmidt reaction. [Link]

-

BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. [Link]

-

Synfacts. (2020). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. [Link]

-

ISU ReD. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. [Link]

-

YouTube. (2024). The Schmidt Reaction Mechanism. [Link]

-

Matrix Fine Chemicals. (n.d.). 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8. [Link]

-

Molbase. (n.d.). Synthesis of (d) 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

P&S Chemicals. (n.d.). Product information, 6-Fluoro-4h-1,3-benzodioxen-8-yl-isocyanate. [Link]

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE | 321309-30-2 [amp.chemicalbook.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. acdlabs.com [acdlabs.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. proprep.com [proprep.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 15. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Schmidt Reaction [organic-chemistry.org]

- 17. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 23. worksafebc.com [worksafebc.com]

- 24. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

- 25. cdph.ca.gov [cdph.ca.gov]

Synthesis pathway for 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4H-1,3-benzodioxin-8-YL Isocyanate

This guide provides a detailed examination of the synthetic pathways leading to this compound, a valuable heterocyclic building block for drug discovery and materials science. The inherent reactivity of the isocyanate group makes it a versatile precursor for a wide range of derivatives, including ureas, carbamates, and other functionalities frequently found in biologically active molecules. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Retrosynthetic Analysis and Strategy Selection

The synthesis of an aryl isocyanate can be approached from several established chemical transformations. A retrosynthetic analysis of the target compound, this compound, reveals two primary and highly reliable pathways:

-

The Curtius Rearrangement: This pathway involves the thermal decomposition of an acyl azide, which is itself derived from the corresponding carboxylic acid. This method is renowned for its mild conditions, high functional group tolerance, and complete retention of stereochemistry, making it a preferred choice in complex molecule synthesis.[1][2]

-

Phosgenation of an Amine: This industrial-standard method involves treating a primary amine with phosgene (COCl₂) or a safer equivalent like triphosgene.[3][4] While often high-yielding, this route requires stringent safety precautions due to the extreme toxicity of phosgene.[5]

Given the advantages of operational simplicity and safety, this guide will focus on the Curtius rearrangement as the primary synthetic strategy. The necessary precursor, 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, is a known compound, providing a logical and accessible starting point for the final conversion.[6][7] The phosgenation route will be discussed as a viable alternative.

Caption: Retrosynthetic analysis of the target isocyanate.

The Curtius Rearrangement Pathway: A Detailed Walkthrough

The Curtius rearrangement provides an elegant and efficient method to convert a carboxylic acid into an isocyanate via an acyl azide intermediate.[8][9] The transformation is typically thermally induced and proceeds with the loss of nitrogen gas. Modern methodologies often utilize reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion directly from the carboxylic acid, enhancing the overall efficiency and convenience of the process.[1]

The reaction proceeds in two key stages:

-

Acyl Azide Formation: The carboxylic acid is first converted into an activated species, which then reacts with an azide source. When using DPPA, a mixed anhydride is formed, which subsequently reacts with the azide anion to generate the acyl azide intermediate.[1]

-

Thermal Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the aryl ring migrates to the adjacent nitrogen atom, leading to the expulsion of a stable dinitrogen molecule (N₂) and the formation of the isocyanate product.[2][10]

Caption: Mechanism of the DPPA-mediated Curtius rearrangement.

Experimental Protocol: One-Pot Synthesis via Curtius Rearrangement

This protocol describes a general, lab-scale procedure for the synthesis of this compound from its corresponding carboxylic acid using diphenylphosphoryl azide (DPPA).

Materials and Reagents:

-

6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous toluene or another high-boiling, inert solvent

-

Standard laboratory glassware, dried in an oven before use

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.2-0.5 M concentration).

-

Base and Reagent Addition: While stirring under an inert atmosphere, add triethylamine (1.1 eq). Allow the mixture to stir for 10-15 minutes at room temperature. Following this, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via syringe. Caution: Azide compounds are potentially explosive and should be handled with care.

-

Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the acyl azide intermediate. The progress can be monitored by thin-layer chromatography (TLC).

-

Thermal Rearrangement: Once the formation of the acyl azide is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). The evolution of nitrogen gas should be observed. Maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the acyl azide intermediate and formation of the isocyanate.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure using a rotary evaporator. Use appropriate trapping for volatile isocyanates.

-

The crude isocyanate can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), although in many cases, the crude product is of sufficient purity to be used directly in subsequent reactions.

-

Alternative Synthetic Route: Phosgenation

An alternative, high-throughput pathway to the target isocyanate is through the phosgenation of 6-Fluoro-4H-1,3-benzodioxin-8-amine.

Workflow Overview:

-

Phosgenation Reaction: The synthesized amine is then dissolved in an inert solvent and treated with phosgene (COCl₂) or a phosgene surrogate like triphosgene.[11][12] The reaction typically proceeds via a carbamoyl chloride intermediate, which then eliminates HCl to yield the final isocyanate.[3]

While this method is robust, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures, making the Curtius rearrangement a more accessible choice for many research laboratories.[4][5]

Data Summary: Key Compounds

The table below summarizes the properties of the key molecules involved in the primary synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid | C₉H₇FO₄ | 198.15 | 321309-28-8 |

| This compound | C₉H₆FNO₃ | 195.15 | 321309-30-2 |

Conclusion

The synthesis of this compound is most effectively and safely achieved via a Curtius rearrangement of the corresponding carboxylic acid. The one-pot procedure using diphenylphosphoryl azide represents a modern, efficient, and highly reliable method suitable for laboratory-scale synthesis. This approach avoids the hazardous reagents associated with the classical phosgenation route while offering excellent yields and purity. The resulting isocyanate serves as a potent electrophile and a key intermediate for constructing diverse molecular architectures in medicinal and materials chemistry.

References

-

Prakash, C. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [8]

-

Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. [1]

-

Organic Chemistry Portal. Curtius Rearrangement. organic-chemistry.org. [10]

-

Prakash, C., & Chaudhary, P. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [9]

-

Allen, A. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. allen.ac.in. [2]

-

Wikipedia. (n.d.). Isocyanate. en.wikipedia.org. [3]

-

Li, Q., et al. (2023). How To Get Isocyanate? ACS Omega. [4][5]

-

Li, Q., et al. (2023). How To Get Isocyanate? ACS Omega. [5]

-

Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. sabtechmachine.com. [11]

-

Tech-Type. (n.d.). Amine Phosgenation to Isocyanate. matthey.com. [12]

-

Molbase. (n.d.). 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8. molbase.com. [6]

-

Parchem. (n.d.). 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid (Cas 819800-85-6). parchem.com. [7]

-

ChemicalBook. (2023). This compound | 321309-30-2. chemicalbook.com. [13]

Sources

- 1. scispace.com [scispace.com]

- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXINE-8-CARBOXYLIC ACID | CAS 321309-28-8 [matrix-fine-chemicals.com]

- 7. parchem.com [parchem.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 12. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 13. This compound | 321309-30-2 [chemicalbook.com]

An In-Depth Technical Guide to the Preparation of 6-fluoro-8-isocyanato-4H-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the laboratory-scale synthesis of 6-fluoro-8-isocyanato-4H-benzodioxine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology focuses on the Curtius rearrangement of the readily accessible 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid. This approach circumvents the use of highly toxic phosgene and its derivatives, offering a safer and more environmentally benign synthetic route. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations to ensure a successful and safe synthesis.

Introduction and Significance

6-fluoro-8-isocyanato-4H-benzodioxine[3][4] is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The isocyanate functional group is a versatile handle for the introduction of various functionalities, such as ureas and carbamates, which are common motifs in biologically active molecules. The rigid benzodioxine scaffold provides a well-defined three-dimensional structure for molecular recognition by biological targets.

The synthesis of this key intermediate, however, requires careful consideration of reagents and reaction conditions. Traditional methods for isocyanate synthesis often involve the use of phosgene, a highly toxic and hazardous gas. This guide focuses on a phosgene-free approach, the Curtius rearrangement, which offers a safer and more practical alternative for laboratory settings.[1][2][5][6]

Synthetic Strategy: The Curtius Rearrangement

The chosen synthetic pathway for the preparation of 6-fluoro-8-isocyanato-4H-benzodioxine is the Curtius rearrangement of 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid. This reaction proceeds through the formation of an acyl azide intermediate, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas.[1][2][5][6]

The overall transformation is depicted in the workflow below:

Figure 1: Synthetic workflow for the preparation of 6-fluoro-8-isocyanato-4H-benzodioxine via the Curtius rearrangement.

A key advantage of this method is the commercial availability of the starting material, 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid. This eliminates the need for a multi-step synthesis of the precursor, streamlining the overall process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Curtius rearrangement of aromatic carboxylic acids.[1][2]

Materials and Equipment:

| Material/Equipment | Specifications |

| 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid | Commercially available, >95% purity |

| Diphenylphosphoryl azide (DPPA) | >97% purity |

| Triethylamine (Et3N) | Anhydrous, >99% |

| Toluene | Anhydrous |

| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |

| Magnetic stirrer and heating mantle | |

| Nitrogen or Argon inert atmosphere setup | |

| Standard laboratory glassware | |

| Rotary evaporator | |

| High-vacuum pump |

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approximately 10-15 mL of toluene per gram of carboxylic acid).

-

Addition of Reagents: To the stirred suspension, add triethylamine (1.1 eq.) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq.) at room temperature.

-

Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution (if any).

-

Curtius Rearrangement: Once the formation of the acyl azide is complete, slowly heat the reaction mixture to reflux (approximately 110 °C for toluene). The rearrangement is typically accompanied by the evolution of nitrogen gas. Maintain the reflux for 2-4 hours, or until the reaction is complete as indicated by TLC analysis (disappearance of the acyl azide spot).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The isocyanate product is in the toluene solution. This solution can often be used directly in subsequent reactions.

-

If isolation of the pure isocyanate is required, carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: Isocyanates can be sensitive to heat and moisture. Use moderate temperatures during evaporation.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane), depending on its physical state.

-

Reaction Mechanism

The Curtius rearrangement proceeds through a concerted mechanism involving the migration of the aryl group and the elimination of nitrogen gas from the acyl azide intermediate.

Figure 2: General mechanism of the Curtius rearrangement using DPPA.

In the first step, the carboxylic acid reacts with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine to form a mixed anhydride intermediate. This is followed by nucleophilic attack of the azide ion to generate the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of a molecule of nitrogen gas, yielding the isocyanate.[1][2]

Safety Considerations

-

Azide Compounds: Acyl azides can be explosive, especially upon heating or shock. While the in-situ generation and immediate use in the Curtius rearrangement minimizes the risk, it is crucial to handle these intermediates with care. Avoid isolating the acyl azide unless absolutely necessary and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Diphenylphosphoryl Azide (DPPA): DPPA is a toxic and potentially explosive reagent. Handle it in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. All manipulations involving the isocyanate product should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of the isocyanate with atmospheric moisture.

Conclusion

The Curtius rearrangement of 6-fluoro-4H-benzo[d][1][2]dioxin-8-carboxylic acid provides an efficient and safer alternative to traditional phosgenation methods for the synthesis of 6-fluoro-8-isocyanato-4H-benzodioxine. The use of a commercially available starting material and a well-established, phosgene-free reaction protocol makes this a practical and accessible method for medicinal chemists and drug development professionals. By adhering to the detailed experimental procedure and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their research endeavors.

References

- Lebaillif, L., et al. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Society Reviews, 43(15), 5270-5307.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Curtius Rearrangement. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

-

P&S Chemicals. Product information, 6-Fluoro-4h-1,3-benzodioxen-8-yl-isocyanate. [Link]

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. 6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid [cymitquimica.com]

Introduction: The Imperative of Spectroscopic Precision in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of C9H6FNO3

Prepared by: Dr. Gemini, Senior Application Scientist

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers and scientists in the pharmaceutical industry, possessing a comprehensive and validated spectroscopic profile of a molecule is not merely a procedural step but a fundamental requirement for advancing a compound through the discovery pipeline. An incomplete or erroneously interpreted dataset can lead to significant downstream investment in a non-viable candidate, wasting invaluable time and resources.

This technical guide provides an in-depth exploration of the core spectroscopic techniques required to fully characterize a molecule with the formula C9H6FNO3. For the purpose of this guide, we will focus on a representative and chemically plausible isatin derivative: 5-Fluoro-7-methoxy-1H-indole-2,3-dione . Isatin and its derivatives are a well-established class of heterocyclic compounds renowned for their diverse biological activities, making them a frequent object of study in medicinal chemistry.[1][2] This guide is structured to provide not just raw data, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the proposed molecular structure. The combination of functional groups dictates the expected spectral features, allowing us to form hypotheses that are then tested experimentally.

Proposed Structure: 5-Fluoro-7-methoxy-1H-indole-2,3-dione

The structure combines an indole core, a fluorine substituent, a methoxy group, and the characteristic 2,3-dione of the isatin scaffold. Each of these features will produce distinct signals in the various spectroscopic analyses.

Caption: A logical workflow for compound validation.

Part 2: Infrared (IR) Spectroscopy Analysis

Expertise & Experience: Identifying the Molecular Building Blocks

Infrared (IR) spectroscopy is the primary technique for identifying the functional groups present in a molecule. [3]It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then recorded as absorption bands in a spectrum. For our target molecule, C9H6FNO3, we anticipate signals corresponding to its ketone, amide, ether, and aromatic functionalities.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: A small amount of the purified solid sample (approx. 1-2 mg) is ground with anhydrous potassium bromide (KBr, approx. 100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: The powder is transferred to a pellet-pressing die and subjected to high pressure (approx. 8-10 tons) under vacuum to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is recorded first, followed by the sample spectrum. The instrument typically scans the range of 4000 to 400 cm⁻¹. [4][5] Trustworthiness: This protocol is self-validating. The transparency of the resulting pellet is a direct indicator of proper sample preparation. Any cloudiness suggests incomplete grinding or the presence of moisture, which would manifest as a broad absorption band around 3400 cm⁻¹ (O-H stretch) and could obscure the N-H signal.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for 5-Fluoro-7-methoxy-1H-indole-2,3-dione.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and In-Text Citation |

| Amide N-H | Stretch | 3350 - 3150 | Medium | Characteristic of the N-H bond in the isatin lactam ring. [6] |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Indicates the presence of the benzene ring. [4][5] |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium-Weak | Corresponds to the C-H bonds of the methoxy (-OCH₃) group. [4][5] |

| Amide C=O (Lactam) | Stretch | ~1740 | Strong | The C2-carbonyl of the isatin ring, typically at a higher frequency due to ring strain. [7] |

| Ketone C=O | Stretch | ~1710 | Strong | The C3-carbonyl of the isatin ring. [7] |

| Aromatic C=C | Stretch | 1620 - 1580 | Medium | Confirms the presence of the aromatic ring. |

| C-O (Ether) | Stretch | 1275 - 1200 (asym) & 1075 - 1020 (sym) | Strong | Characteristic of the aryl-alkyl ether (Ar-O-CH₃) linkage. [8] |

| C-F | Stretch | 1250 - 1000 | Strong | Indicates the carbon-fluorine bond. The exact position can be complex due to coupling. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. [9][10]It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For C9H6FNO3, NMR will allow us to confirm the substitution pattern on the aromatic ring and verify the presence and connectivity of the methoxy group.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for isatin derivatives due to its excellent solubilizing power and its ability to avoid exchange of the N-H proton. [11]2. Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). [12]Both ¹H and ¹³C spectra are acquired. For ¹³C, a proton-decoupled spectrum is standard. Further experiments like DEPT, COSY, and HMQC can be run to provide more detailed connectivity information.

Trustworthiness: The use of a high-field magnet ensures better signal dispersion and resolution, which is critical for resolving the closely spaced signals of the aromatic protons. [10]The sharpness of the TMS signal and the solvent residual peak provides a real-time check on the magnetic field homogeneity (shimming), ensuring data accuracy.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR (400 MHz, DMSO-d₆)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and In-Text Citation |

| N-H | ~11.0 | Singlet (broad) | - | 1H | The acidic proton on the nitrogen of the isatin ring, often broad and downfield. [13] |

| H-4 | ~7.6 | Doublet | J ≈ 9.0 | 1H | Ortho-coupled to H-6 (through fluorine). The fluorine atom will cause additional splitting (doublet of doublets). |

| H-6 | ~7.1 | Doublet | J ≈ 9.0 | 1H | Ortho-coupled to H-4. The fluorine at C5 will create a large coupling constant. |

| -OCH₃ | ~3.9 | Singlet | - | 3H | Methoxy group protons are shielded and appear as a sharp singlet. |

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected δ (ppm) | Rationale and In-Text Citation |

| C=O (C2, Amide) | ~184 | Highly deshielded carbonyl carbon of the lactam. [6] |

| C=O (C3, Ketone) | ~159 | Deshielded ketone carbonyl. [6] |

| C-F (C5) | ~158 (d) | Carbon directly attached to fluorine, shows a large C-F coupling constant. |

| C-O (C7) | ~148 | Aromatic carbon attached to the electron-donating methoxy group. |

| C7a (bridgehead) | ~140 | Quaternary carbon at the ring junction. |

| C3a (bridgehead) | ~118 | Quaternary carbon adjacent to the carbonyls. |

| C4 | ~115 | Aromatic CH carbon. |

| C6 | ~105 | Aromatic CH carbon, shielded by the methoxy group. |

| -OCH₃ | ~56 | Carbon of the methoxy group. |

Part 4: Mass Spectrometry (MS) Analysis

Expertise & Experience: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. [14]For drug discovery, confirming the exact mass with high-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

-